molecular formula C8H14O4 B1268210 Ethyl 3-acetoxybutanoate CAS No. 27846-49-7

Ethyl 3-acetoxybutanoate

Cat. No.: B1268210
CAS No.: 27846-49-7
M. Wt: 174.19 g/mol
InChI Key: JFWYJXYRFBRWSH-UHFFFAOYSA-N
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Description

Ethyl 3-acetoxybutanoate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzymatic Transformation and Synthesis :

    • Turcu et al. (2007) demonstrated the transformation of racemic ethyl 3-hydroxybutanoate into ethyl (R)-acetoxybutanoate using enantioselective acylation with isopropenyl acetate, followed by mesylation and inversion of configuration (Turcu, Kiljunen, & Kanerva, 2007).
    • Griesbeck and Seebach (1987) described the conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone (Griesbeck & Seebach, 1987).
    • Shimizu et al. (1990) synthesized ethyl (R)-4-chloro-3-hydroxybutanoate through asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (Shimizu et al., 1990).
  • Applications in Wine Analysis :

    • Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, finding its predominant presence in red and white wines (Gammacurta et al., 2018).
    • Lytra et al. (2013) studied the impact of 12 red wine esters on the perception of fruity aromas, identifying ethyl-3-hydroxybutanoate's role in modulating fruity aromas (Lytra et al., 2013).
  • Synthesis of Pharmaceutical Intermediates :

    • Yamamoto et al. (2002) researched the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells (Yamamoto, Matsuyama, & Kobayashi, 2002).
    • Ni et al. (2013) developed a scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important chiral intermediate for the synthesis of ACE inhibitors (Ni, Su, Li, Zhou, & Sun, 2013).
  • Kinetic Studies and Chemical Reactions :

  • Fermentation and Biocatalysis :

    • Zhao Jin-mei (2008) summarized the synthesis routes and research developments of (R)-HPBE, an important intermediate for synthesizing ACE inhibitors, using biocatalyst methods (Zhao, 2008).
    • Kometani et al. (1993) investigated the large-scale preparation of (S)-ethyl 3-hydroxybutanoate through baker's yeast-mediated bioreduction, emphasizing its role as a chiral starting material (Kometani, Yoshii, Kitatsuji, Nishimura, & Matsuno, 1993).

Biochemical Analysis

Biochemical Properties

Ethyl 3-acetoxybutanoate plays a significant role in various biochemical reactions. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the formation of ethyl 3-hydroxybutanoate and acetic acid . Additionally, this compound can be metabolized into gamma-hydroxybutyrate (GHB), a compound with sedative effects . The nature of these interactions highlights the compound’s potential influence on metabolic pathways and enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GABA receptors, due to its conversion to GHB . This interaction can modulate neurotransmission and impact gene expression related to neurotransmitter synthesis and release. Furthermore, this compound may alter cellular metabolism by affecting the balance of acetyl-CoA and other key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterases, leading to the formation of ethyl 3-hydroxybutanoate and acetic acid . This reaction can influence enzyme activity and metabolic flux. Additionally, the compound’s conversion to GHB allows it to bind to GABA receptors, modulating neurotransmission and potentially altering gene expression . These interactions highlight the compound’s multifaceted effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes . Over time, this compound may degrade into its hydrolysis products, which can have different biochemical effects. Long-term studies have shown that the compound’s impact on cellular function can vary, with potential changes in enzyme activity and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism . At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes such as enzyme inhibition and disruption of metabolic pathways . These threshold effects highlight the importance of dosage considerations in biochemical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be hydrolyzed by esterases to produce ethyl 3-hydroxybutanoate and acetic acid . Additionally, the compound’s conversion to GHB involves interactions with enzymes such as gamma-butyrolactone dehydrogenase . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, highlighting its role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as lipid solubility and the presence of specific transporters . These interactions determine the compound’s distribution and its potential effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with esterases may occur in the cytoplasm or within organelles such as the endoplasmic reticulum . These localization patterns are crucial for understanding the compound’s activity and function within cells.

Properties

IUPAC Name

ethyl 3-acetyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-11-8(10)5-6(2)12-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWYJXYRFBRWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336958
Record name Ethyl 3-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27846-49-7
Record name Ethyl 3-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl DL-3-Acetoxybutyrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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